(S)-2-amino-2-(3-chloro-4-fluorophenyl)ethanol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-2-amino-2-(3-chloro-4-fluorophenyl)ethanol hydrochloride is a chiral compound with significant importance in medicinal chemistry. It is often used as an intermediate in the synthesis of various pharmaceuticals due to its unique structural properties, which include a chiral center and functional groups that can participate in a variety of chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-amino-2-(3-chloro-4-fluorophenyl)ethanol hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the commercially available 3-chloro-4-fluoroacetophenone.
Reduction: The ketone group of 3-chloro-4-fluoroacetophenone is reduced to the corresponding alcohol using a reducing agent such as sodium borohydride or lithium aluminum hydride.
Amination: The resulting alcohol undergoes amination with an appropriate amine source, such as ammonia or an amine derivative, to introduce the amino group.
Resolution: The racemic mixture is then resolved to obtain the (S)-enantiomer using chiral resolution techniques, such as crystallization with a chiral resolving agent.
Hydrochloride Formation: Finally, the (S)-2-amino-2-(3-chloro-4-fluorophenyl)ethanol is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods, such as:
Enzymatic Resolution: Using enzymes to selectively produce the (S)-enantiomer.
Asymmetric Synthesis: Employing chiral catalysts to directly synthesize the (S)-enantiomer from achiral starting materials.
Chemical Reactions Analysis
Types of Reactions
(S)-2-amino-2-(3-chloro-4-fluorophenyl)ethanol hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The alcohol group can be oxidized to a ketone using oxidizing agents like chromium trioxide or potassium permanganate.
Reduction: The compound can be reduced to remove the amino group, forming the corresponding hydrocarbon.
Substitution: The chloro and fluoro groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.
Major Products Formed
Oxidation: 2-(3-chloro-4-fluorophenyl)acetone.
Reduction: 2-(3-chloro-4-fluorophenyl)ethane.
Substitution: 2-amino-2-(3-methoxy-4-fluorophenyl)ethanol.
Scientific Research Applications
(S)-2-amino-2-(3-chloro-4-fluorophenyl)ethanol hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its interactions with biological macromolecules and potential as a biochemical probe.
Medicine: Investigated for its potential therapeutic effects and as an intermediate in the synthesis of pharmaceutical drugs.
Industry: Utilized in the production of fine chemicals and as a precursor in the manufacture of agrochemicals.
Mechanism of Action
The mechanism of action of (S)-2-amino-2-(3-chloro-4-fluorophenyl)ethanol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s amino and alcohol groups allow it to form hydrogen bonds and electrostatic interactions with these targets, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- (S)-2-amino-2-(3-chloro-4-fluorophenyl)propane
- (S)-2-amino-2-(3-chloro-4-fluorophenyl)butane
- (S)-2-amino-2-(3-chloro-4-fluorophenyl)pentane
Uniqueness
(S)-2-amino-2-(3-chloro-4-fluorophenyl)ethanol hydrochloride is unique due to its specific combination of functional groups and chiral center, which confer distinct chemical reactivity and biological activity. Compared to its analogs, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it valuable for specific applications in medicinal chemistry and drug development.
Properties
IUPAC Name |
(2S)-2-amino-2-(3-chloro-4-fluorophenyl)ethanol;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClFNO.ClH/c9-6-3-5(8(11)4-12)1-2-7(6)10;/h1-3,8,12H,4,11H2;1H/t8-;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEMKHTRHHXHZEJ-DDWIOCJRSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(CO)N)Cl)F.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1[C@@H](CO)N)Cl)F.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10Cl2FNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.